7,7-dimethyl-2-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione
Overview
Description
7,7-dimethyl-2-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.19804835 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Antibacterial Applications
- Novel Derivatives Synthesis: A range of novel derivatives incorporating a thioxopyrimidine moiety has been synthesized, demonstrating the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Ho & Suen, 2013).
- Antibacterial Activity: Synthesized pyrano[2,3-d]pyrimidine derivatives have been evaluated for their antibacterial efficacy, showing promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Kumar et al., 2017).
Neurotropic and Anticonvulsant Effects
- Neurotropic Properties: Research has explored the neurotropic properties of synthesized compounds, identifying those with anticonvulsant activity and sedative properties, suggesting their potential in developing new therapeutic agents for neurological disorders (Paronikyan et al., 2010).
Nonlinear Optical (NLO) Properties
- NLO Characterization: The nonlinear optical properties of pyrimidine derivatives have been investigated, showing significant potential for applications in optoelectronic and high-tech fields due to their considerable NLO character, especially for telecommunications and laser technologies (Hussain et al., 2020).
Properties
IUPAC Name |
7,7-dimethyl-2-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-16-4-6-17(7-5-16)20-23-21(28)18-15-27-22(2,3)14-19(18)25(20)9-8-24-10-12-26-13-11-24/h4-7H,8-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRLKLGMTGXZGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCN4CCOCC4)CC(OC3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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